

"Methyl 6-nitro-1H-indazole-3-carboxylate chemical properties"

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: Methyl 6-nitro-1H-indazole-3-carboxylate

Cat. No.: B1394847

[Get Quote](#)

An In-Depth Technical Guide to **Methyl 6-nitro-1H-indazole-3-carboxylate**

Section 1: Introduction and Strategic Importance

The indazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous pharmacologically active agents.^[1] Its bicyclic structure, composed of a fused benzene and pyrazole ring, serves as a versatile template for designing molecules that interact with a wide range of biological targets.^[1] Within this important class of compounds, **Methyl 6-nitro-1H-indazole-3-carboxylate** emerges as a highly valuable synthetic intermediate. Its structure is strategically functionalized with a nitro group, which can be readily transformed into other functionalities, and a methyl ester at the 3-position, providing a convenient handle for derivatization.

This guide offers a comprehensive technical overview of **Methyl 6-nitro-1H-indazole-3-carboxylate** for researchers, medicinal chemists, and drug development professionals. We will delve into its chemical properties, spectroscopic profile, synthesis, and key reactive transformations that underscore its utility in the synthesis of complex molecular architectures, particularly kinase inhibitors and other targeted therapeutics.

Section 2: Physicochemical and Spectroscopic Profile

The precise characterization of a synthetic intermediate is fundamental to its effective use in multi-step synthesis. The properties of **Methyl 6-nitro-1H-indazole-3-carboxylate** are summarized below.

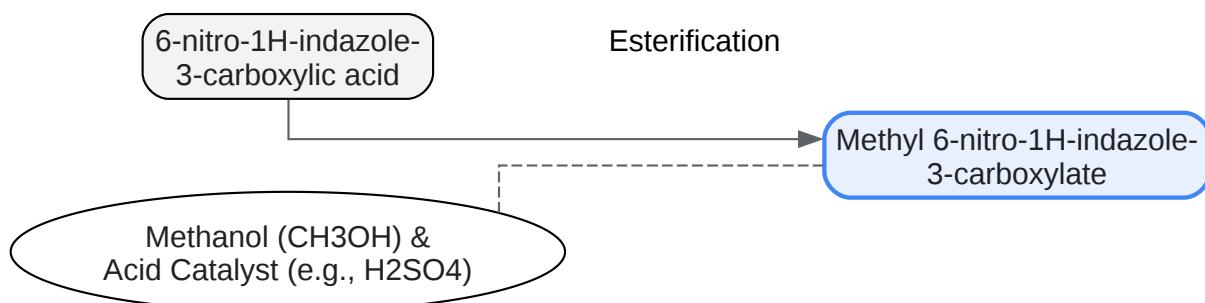
Physicochemical Properties

Property	Value	Reference
CAS Number	1167056-71-4	[2]
Molecular Formula	C ₉ H ₇ N ₃ O ₄	
Molecular Weight	221.17 g/mol	[3]
Appearance	Expected to be a yellow or off-white solid	Inferred from analogs [4]
Solubility	Expected to be soluble in polar aprotic solvents like DMSO, DMF, and moderately soluble in alcohols	Inferred from analogs [5]

Spectroscopic Characterization

While a full public dataset for the target compound is sparse, its spectroscopic features can be reliably predicted based on its structure and data from closely related analogs like 6-nitro-1H-indazole-3-carbaldehyde and various nitro-indazole carboxylic acids.[\[4\]](#)[\[5\]](#)

- ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show distinct signals for the aromatic protons, which will be significantly deshielded (shifted downfield) due to the strong electron-withdrawing effect of the nitro group. A singlet corresponding to the methyl ester protons (-OCH₃) would appear around 3.9-4.1 ppm. The N-H proton of the indazole ring would likely appear as a broad singlet at a very downfield chemical shift (>13 ppm), characteristic of acidic protons in a heterocyclic system.
- ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum would feature signals for the nine distinct carbon atoms. The carbonyl carbon of the ester will be found significantly downfield (~160-165 ppm). The aromatic carbons attached to the nitro group and within the heterocyclic ring will also have characteristic chemical shifts.


- IR (Infrared) Spectroscopy: The IR spectrum provides clear evidence of the key functional groups. Expected characteristic absorption bands include:
 - $\sim 3300 \text{ cm}^{-1}$ (N-H stretching)
 - $\sim 1720\text{--}1740 \text{ cm}^{-1}$ (C=O stretching of the ester)
 - $\sim 1520 \text{ cm}^{-1}$ (Asymmetric N-O stretching of the nitro group)[5]
 - $\sim 1350 \text{ cm}^{-1}$ (Symmetric N-O stretching of the nitro group)[5]
- MS (Mass Spectrometry): Mass spectrometry would confirm the molecular weight of the compound. The molecular ion peak (M^+) would be observed at m/z 221.17.[3]

Section 3: Synthesis and Mechanistic Considerations

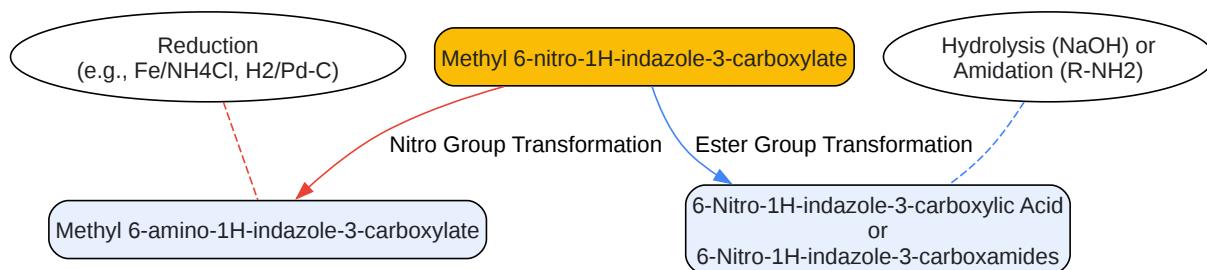
The synthesis of **Methyl 6-nitro-1H-indazole-3-carboxylate** is typically achieved through the esterification of its corresponding carboxylic acid precursor, 6-nitro-1H-indazole-3-carboxylic acid. This precursor itself can be synthesized via several established routes for constructing the indazole ring system.

Primary Synthetic Workflow

The most direct and efficient synthesis involves a classic acid-catalyzed esterification. The choice of catalyst and conditions is critical to achieving high yield and purity.

[Click to download full resolution via product page](#)

Caption: Synthetic workflow for **Methyl 6-nitro-1H-indazole-3-carboxylate**.


Experimental Protocol: Fischer Esterification

- Reaction Setup: To a solution of 6-nitro-1H-indazole-3-carboxylic acid (1.0 eq) in anhydrous methanol (acting as both solvent and reagent), add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) dropwise at 0 °C.
- Reaction Execution: Allow the mixture to warm to room temperature and then heat to reflux for 4-8 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
- Work-up and Isolation: Cool the reaction mixture to room temperature and pour it carefully into a beaker of crushed ice or cold water. The solid product will precipitate out of the aqueous solution.
- Purification: Collect the precipitate by vacuum filtration, wash thoroughly with cold water to remove any residual acid, and then with a cold, dilute sodium bicarbonate solution to neutralize any remaining acid. Finally, wash again with water. The crude product can be recrystallized from a suitable solvent system (e.g., ethanol/water) to yield the pure **Methyl 6-nitro-1H-indazole-3-carboxylate**.

Causality Behind Choices: Using methanol as the solvent drives the equilibrium towards the product side according to Le Châtelier's principle. Sulfuric acid is a highly effective catalyst for protonating the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol. The precipitation in ice water is an effective method for isolating water-insoluble organic products.

Section 4: Chemical Reactivity and Synthetic Utility

The value of **Methyl 6-nitro-1H-indazole-3-carboxylate** lies in the orthogonal reactivity of its two primary functional groups. This allows for selective transformations, making it a versatile hub for generating diverse molecular structures.

[Click to download full resolution via product page](#)

Caption: Key reaction pathways of **Methyl 6-nitro-1H-indazole-3-carboxylate**.

Reduction of the Nitro Group

The nitro group is a synthetic linchpin. Its reduction to a primary amine (6-amino-1H-indazole-3-carboxylate) is one of the most critical transformations. This reaction "unlocks" the 6-position for a vast array of subsequent reactions.

- Methodology: Common methods include catalytic hydrogenation (H_2 , Pd/C) or using reducing metals in acidic or neutral media, such as iron powder with ammonium chloride.^[6] The latter is often preferred in laboratory and industrial settings for its cost-effectiveness and milder conditions.
- Synthetic Value: The resulting 6-aminoindazole is a key precursor. The amine can be acylated to form amides, used in reductive amination, or converted into a diazonium salt, which can then be displaced by various nucleophiles (halides, hydroxyls) in Sandmeyer-type reactions.^[6] This pathway is fundamental in the synthesis of kinase inhibitors like Pazopanib, which is derived from a similar 6-aminoindazole intermediate.^{[7][8]}

Transformations of the Methyl Ester

The methyl ester at the 3-position is another versatile handle for diversification.

- Hydrolysis: Saponification using a base like sodium hydroxide or lithium hydroxide will convert the ester back to the corresponding carboxylic acid. This is useful if the acid itself is

needed for subsequent amide coupling reactions where the ester might not be reactive enough.

- **Amidation:** The ester can be directly converted into a wide range of amides by heating with a primary or secondary amine, often with a catalyst. This allows for the rapid generation of a library of compounds for structure-activity relationship (SAR) studies.[9]
- **Reduction:** The ester can be reduced to a primary alcohol (6-nitro-1H-indazol-3-yl)methanol using strong reducing agents like lithium aluminum hydride (LiAlH₄). This introduces a different type of functionality at the 3-position.

Section 5: Safety, Handling, and Storage

As a nitroaromatic compound, **Methyl 6-nitro-1H-indazole-3-carboxylate** requires careful handling. While a specific safety data sheet (SDS) for this exact compound should always be consulted, data from analogous compounds provides a strong basis for a safety protocol.

- **Hazards:** Similar nitro- and indazole-based compounds are classified as harmful or toxic if swallowed, inhaled, or in contact with skin.[10][11] They can cause serious skin and eye irritation.
- **Personal Protective Equipment (PPE):** Always handle this compound wearing appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[12][13]
- **Handling:** All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of dust.[10][13] Avoid creating dust.[11] Wash hands thoroughly after handling.
- **Storage:** Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[14]

Section 6: References

- Sigma-Aldrich. (2024). Safety Data Sheet.
- Apollo Scientific. (2023). 3-Methyl-6-nitro-1h-indazole Safety Data Sheet.

- Benchchem. (n.d.). An In-depth Technical Guide to the Spectroscopic Data of 6-Nitro-1H-indazole-3-carbaldehyde.
- TCI Chemicals. (2025). Safety Data Sheet.
- Angene Chemical. (2024). Safety Data Sheet.
- Echemi. (n.d.). Methyl 3-bromo-6-nitro-1h-indazole-4-carboxylate.
- PubChem. (n.d.). 3-Methyl-6-nitro-1H-indazole.
- Fisher Scientific. (2009). Safety Data Sheet.
- ChemicalBook. (n.d.). **Methyl 6-nitro-1H-indazole-3-carboxylate**(1167056-71-4) 1 H NMR.
- Chevalier, A., et al. (2018). An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances.
- PubChem. (n.d.). Methyl 1H-indazole-3-carboxylate.
- ChemicalBook. (n.d.). METHYL 5-NITRO-1H-INDAZOLE-3-CARBOXYLATE synthesis.
- Liskon Biological. (2025). Frequently Asked Questions (FAQ) about 3-Methyl-6-Nitro-1H-Indazole.
- Benchchem. (n.d.). Applications of 3-Methyl-6-nitro-1H-indazole in Organic Synthesis.
- Vulcanchem. (n.d.). 3-nitro-1H-indazole-6-carboxylic acid for sale.
- PMC. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.
- Google Patents. (n.d.). WO2006048745A1 - Methods for preparing indazole compounds.
- Benchchem. (n.d.). Methyl 5-nitro-1H-indazole-3-carboxylate.
- Shaanxi Bloom Tech Co., Ltd. (2024). What are the main applications of 1H-Indazole-3-carboxylic acid methyl ester in pharmaceuticals?.

- PubChemLite. (n.d.). 6-nitro-1h-indazole-3-carboxylic acid (C8H5N3O4).
- SpectraBase. (n.d.). Methyl 6-nitro-1H-indazole-5-carboxylate.
- VNU Journal of Science. (2023). Process of Preparing 3-methyl-6-nitro-1H-indazole by Scale of 180 g/batch as an Important Intermediate for the Preparation of Pazopanib.
- ResearchGate. (n.d.). 1-Methyl-1H-indazole-3-carboxylic acid.
- Shaanxi Bloom Tech Co., Ltd. (2024). What role does 1H-Indazole-3-carboxylic acid methyl ester play in organic synthesis?.
- SpringerLink. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methyl 6-nitro-1H-indazole-3-carboxylate(1167056-71-4) 1H NMR [m.chemicalbook.com]
- 3. dev.spectrabase.com [dev.spectrabase.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 3-nitro-1H-indazole-6-carboxylic acid () for sale [vulcanchem.com]
- 6. WO2006048745A1 - Methods for preparing indazole compounds - Google Patents [patents.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. js.vnu.edu.vn [js.vnu.edu.vn]
- 9. benchchem.com [benchchem.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 12. angenechemical.com [angenechemical.com]
- 13. fishersci.com [fishersci.com]
- 14. Frequently Asked Questions (FAQ) about 3-Methyl-6-Nitro-1H-Indazole - LISKON [liskonchem.com]
- To cite this document: BenchChem. ["Methyl 6-nitro-1H-indazole-3-carboxylate chemical properties"]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1394847#methyl-6-nitro-1h-indazole-3-carboxylate-chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com